molecular formula C13H29BO B14522481 Dibutyl(4-methoxybutyl)borane CAS No. 62454-69-7

Dibutyl(4-methoxybutyl)borane

Cat. No.: B14522481
CAS No.: 62454-69-7
M. Wt: 212.18 g/mol
InChI Key: IBMGDHOYIXVZOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibutyl(4-methoxybutyl)borane is an organoborane compound characterized by the presence of boron, hydrogen, carbon, and oxygen atoms. Organoboranes are known for their versatility in organic synthesis, particularly in hydroboration reactions. This compound is used in various chemical reactions due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyl(4-methoxybutyl)borane can be synthesized through the hydroboration of alkenes with diborane. The reaction typically involves the addition of diborane to an alkene, followed by the addition of butyl and 4-methoxybutyl groups. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction temperature is usually maintained at room temperature or lower to ensure the stability of the borane compound .

Industrial Production Methods

Industrial production of this compound involves the large-scale hydroboration of alkenes using diborane or borane complexes. The process is optimized for high yield and purity, with careful control of reaction conditions to prevent side reactions. The use of borane-tetrahydrofuran or borane-dimethyl sulfide complexes can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Dibutyl(4-methoxybutyl)borane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dibutyl(4-methoxybutyl)borane has several applications in scientific research:

Mechanism of Action

The mechanism of action of dibutyl(4-methoxybutyl)borane involves the addition of the borane group to unsaturated carbon-carbon bonds, such as alkenes and alkynesThis results in the formation of organoborane intermediates, which can undergo further transformations .

Comparison with Similar Compounds

Similar Compounds

    Diborane: A simpler borane compound used in similar hydroboration reactions.

    Borane-tetrahydrofuran complex: A more stable borane source used in hydroboration and reduction reactions.

    Borane-dimethyl sulfide complex: Another stable borane source with similar reactivity

Uniqueness

Dibutyl(4-methoxybutyl)borane is unique due to its specific substituents, which provide distinct reactivity and selectivity in chemical reactions. The presence of the 4-methoxybutyl group enhances its solubility and stability, making it a valuable reagent in organic synthesis .

Properties

CAS No.

62454-69-7

Molecular Formula

C13H29BO

Molecular Weight

212.18 g/mol

IUPAC Name

dibutyl(4-methoxybutyl)borane

InChI

InChI=1S/C13H29BO/c1-4-6-10-14(11-7-5-2)12-8-9-13-15-3/h4-13H2,1-3H3

InChI Key

IBMGDHOYIXVZOO-UHFFFAOYSA-N

Canonical SMILES

B(CCCC)(CCCC)CCCCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.